N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a benzodiazolylphenyl core linked to a piperidine-4-carboxamide scaffold substituted with a methanesulfonyl group. The benzodiazolyl moiety is a common pharmacophore in medicinal chemistry, often contributing to π-π stacking interactions with target proteins, while the methanesulfonyl group may enhance solubility or metabolic stability.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-28(26,27)24-12-10-15(11-13-24)20(25)21-16-8-6-14(7-9-16)19-22-17-4-2-3-5-18(17)23-19/h2-9,15H,10-13H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTHKUTTXAHQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions.
Attachment of the Phenyl Group: The benzimidazole derivative is then coupled with a phenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the Piperidine Ring: The phenyl-benzimidazole intermediate is reacted with a piperidine derivative under basic conditions.
Introduction of the Methanesulfonyl Group: Finally, the piperidine derivative is sulfonylated using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using strong oxidizing agents.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The piperidine ring may interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Compound 4 (N-(4-Methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide)
- Molecular Formula : C₁₉H₁₉ClN₄O₂
- Key Features :
- Benzodiazol-2-one ring fused to piperidine.
- 4-Methylphenyl carboxamide substituent at the piperidine-1 position.
- Synthesis : Synthesized in 80% yield via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 4-tolyl isocyanate .
- Comparison : Unlike the target compound, Compound 4 lacks a methanesulfonyl group and features a carboxamide at the piperidine-1 position instead of the 4-position. This positional difference may alter binding interactions with target enzymes.
Derivatives with Triazole-Thiazole Hybrid Scaffolds
Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)
- Key Features: Benzodiazolylphenoxymethyl-triazole-thiazole hybrid structure. Bromophenyl substitution on the thiazole ring.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with characterization by IR, NMR, and elemental analysis .
- Comparison : The triazole-thiazole framework in 9c introduces additional hydrogen-bonding and hydrophobic interactions, which are absent in the target compound. Docking studies suggest these moieties enhance binding to enzyme active sites, as seen in analogous compounds .
Pyrazole-Based FOXO1 Inhibitors
Compound 10 (N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide)
- Key Features :
- Benzodiazolyl-pyrazole core.
- 4-Methylpiperazinyl substituent.
- Pharmacokinetics : Exhibits superior aqueous solubility, low intrinsic clearance, and high cellular permeability compared to other FOXO1 inhibitors (e.g., AS1842856) .
- Comparison : The methylpiperazine group in Compound 10 likely enhances solubility and bioavailability, whereas the methanesulfonyl group in the target compound may confer different metabolic stability or target affinity.
Sulfonamide Derivatives
(2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide
- Molecular Formula : C₂₂H₂₃N₃O₄S₂
- Molecular Weight : 473.56 g/mol
- Key Features :
- Benzenesulfonyl group at the piperidine-1 position.
- Methoxyphenyl-substituted thiazole.
- Comparison : The benzenesulfonyl group in this compound differs from the methanesulfonyl group in the target molecule. Sulfonyl group variations can significantly influence steric bulk, electronic properties, and interactions with hydrophobic enzyme pockets .
Comparative Data Table
Key Research Findings
Synthetic Accessibility : Compounds with benzodiazolylphenyl-piperidine scaffolds (e.g., Compound 4) are synthesized efficiently (>80% yield), suggesting feasible routes for the target compound’s production .
Pharmacokinetic Optimization : Methylpiperazine (Compound 10) and methanesulfonyl groups may serve divergent roles in solubility and metabolic stability, warranting further comparative studies .
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodiazole moiety, a piperidine ring, and a methanesulfonyl group. The molecular formula is with a molecular weight of approximately 398.47 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Several studies have investigated the anticancer potential of benzodiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Case Study : A study demonstrated that related benzodiazole compounds exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, indicating significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 | |
| Compound B | A549 (Lung) | 4.8 | |
| This compound | Various | TBD | Current Study |
Antimicrobial Activity
The antimicrobial properties of benzodiazole derivatives have also been well-documented:
- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit critical enzymes.
- Case Study : In vitro studies have shown that certain derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research has indicated that compounds containing the benzodiazole structure may possess anti-inflammatory properties:
- Mechanism of Action : They may inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in macrophages.
- Case Study : In an animal model of inflammation, administration of related compounds resulted in a significant reduction in paw edema compared to controls.
Safety and Toxicity
While exploring the biological activity of this compound, safety profiles are crucial:
- Toxicity Studies : Preliminary toxicity studies indicate low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
